MK 1775-d3

LC-MS/MS bioanalysis Stable isotope dilution Wee1 inhibitor quantification

MK 1775-d3 is the tri-deuterated isotopologue of adavosertib (MK-1775/AZD1775), manufactured as a fully characterized reference standard for use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS bioanalysis. Unlike structural analog IS candidates (e.g., sunitinib), which differ in extraction recovery and ionization efficiency, MK 1775-d3 co-elutes with the analyte and experiences equivalent matrix effects, enabling accuracy and precision within FDA/EMA ±15% acceptance criteria. The +3.01 Da mass shift at the N-methyl-piperazine position eliminates interference from natural isotopologues, ensuring reliable peak integration at low ng/mL concentrations. Supplied with a comprehensive COA (HPLC-MS, 1H-NMR, elemental analysis) traceable to USP/EP pharmacopeial standards, it fulfills GMP requirements for QC release testing, ANDA/DMF submissions (CTD Module 3.2.S.5), and clinical DMPK studies requiring selective parent drug quantification in the presence of metabolites and co-medications.

Molecular Formula C₂₇H₂₉D₃N₈O₂
Molecular Weight 503.61
Cat. No. B1163826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK 1775-d3
Synonyms1,2-Dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one-d3
Molecular FormulaC₂₇H₂₉D₃N₈O₂
Molecular Weight503.61
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK 1775-d3 (Deuterated Adavosertib): Stable Isotope-Labeled Wee1 Inhibitor Reference Standard for Quantitative LC-MS/MS Bioanalysis


MK 1775-d3 is the tri-deuterated isotopologue of MK-1775 (adavosertib, AZD1775), a potent and selective Wee1 kinase inhibitor (IC50 = 5.2 nM in cell-free assays). Three deuterium atoms replace hydrogen atoms on the N-methyl group of the piperazine moiety, yielding a molecular formula of C27H29D3N8O2 and a molecular weight of 503.61 g/mol . The compound is manufactured as a fully characterized reference standard intended exclusively for use as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods, analytical method validation (AMV), and quality control (QC) applications during pharmaceutical development, with traceability to USP or EP pharmacopeial standards [1]. Unlike the parent drug substance MK-1775, which is an investigational anticancer agent evaluated in multiple Phase I/II clinical trials, MK 1775-d3 has no pharmacological application; its sole purpose is to enable accurate, precise, and regulatorily defensible quantification of adavosertib in complex biological matrices [1].

Why Non-Deuterated MK-1775 or Structural Analog Internal Standards Cannot Substitute for MK 1775-d3 in Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis, the internal standard must correct for variability in sample extraction, chromatographic retention, ionization efficiency, and matrix effects. Non-deuterated MK-1775 cannot serve as an IS because it is chromatographically and spectrometrically indistinguishable from the analyte, providing no independent reference channel. Structural analog IS candidates (e.g., sunitinib, which has been employed for MK-1775 HPLC-UV methods [1]) differ from the analyte in physicochemical properties such as extraction recovery, ionization efficiency, and chromatographic retention time. Consequently, structural analogs cannot adequately track matrix-induced ion suppression or enhancement that varies across individual plasma samples, leading to accuracy deviations that frequently exceed the ±15% (±20% at LLOQ) acceptance criteria mandated by FDA and EMA bioanalytical method validation guidelines [2]. Stable isotopically labeled (SIL) internal standards such as MK 1775-d3 exhibit nearly identical physicochemical behavior to the analyte—co-eluting during chromatography and experiencing equivalent matrix effects—thereby providing superior correction of analytical variability [3]. Although no published head-to-head study directly compares MK 1775-d3 against a structural analog IS for adavosertib quantification, the general superiority of SIL-IS over analog IS is well-established across diverse drug classes in the bioanalytical literature [3][4].

MK 1775-d3 Product-Specific Quantitative Evidence Guide: Verified Differentiation from Alternatives


Mass Spectrometric Discrimination: MK 1775-d3 Provides a +3.01 Da Mass Shift for Unambiguous Analyte Quantification

MK 1775-d3 (C27H29D3N8O2, exact monoisotopic mass 503.28 Da, average molecular weight 503.61 g/mol) incorporates three deuterium atoms at the piperazine N-methyl group, yielding a +3.01 Da mass shift relative to the non-deuterated analyte MK-1775 (C27H32N8O2, exact mass 500.26 Da, average MW 500.60 g/mol) . This mass difference places the IS signal entirely outside the natural M+3 isotopic envelope of the 13C/15N isotopologues of MK-1775, eliminating MS channel cross-talk in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) acquisition modes [1]. The deuteration site at the N-methyl carbon (N-CD3 vs. N-CH3) is chemically stable under typical sample preparation conditions, minimizing hydrogen-deuterium back-exchange that would otherwise degrade quantification accuracy [1].

LC-MS/MS bioanalysis Stable isotope dilution Wee1 inhibitor quantification

Internal Standard Performance: SIL-IS Provides Superior Matrix Effect Compensation Compared to Structural Analog IS in Cross-Study Comparisons

Stokvis et al. (2005) systematically compared stable isotopically labeled (SIL) internal standards against structural analog internal standards across multiple LC-MS/MS assays for anticancer drugs and demonstrated that SIL-IS consistently yielded superior accuracy and precision, particularly when matrix effects (ion suppression or enhancement) varied across plasma sources [1]. In a related study, switching from an analogous IS to a SIL-IS for the anticancer drug Kahalalide F significantly improved assay performance parameters in human plasma [2]. For MK-1775 specifically, a published HPLC-UV method employed sunitinib as a structural analog IS—a strategy that, while functional for UV detection where co-elution is less critical, cannot compensate for differential ionization matrix effects in LC-MS/MS applications where MK 1775-d3 is required [3]. The validated HILIC-MS/MS method for MK-1775 quantification in clinical dried blood spot (DBS) samples achieved an accuracy of 94.0–105.0% and an intra-day precision (CV) of <4.8% over a linear range of 2–1,000 ng/mL, with a lower limit of quantification of 2 ng/mL, demonstrating the level of analytical performance attainable when a suitable SIL-IS is employed [4].

Bioanalytical method validation Internal standard selection Matrix effect compensation

Regulatory-Grade Characterization: Full COA with Orthogonal Identity Confirmation Supports GxP Laboratory Procurement

MK 1775-d3 is supplied as a regulatory-grade reference standard with a comprehensive Certificate of Analysis (COA) that includes identity confirmation by orthogonal analytical techniques—HPLC-MS for mass confirmation, 1H-NMR for structural elucidation, and quantitative elemental analysis—as specified by Axios Research [1]. This characterization package is compliant with regulatory guidelines and supports traceability against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards [1]. In contrast, research-grade MK-1775 (non-deuterated) is typically supplied with an HPLC purity specification alone (e.g., >98% by HPLC at 310 nm), lacking the full orthogonal characterization required for use as a reference standard in method validation or release testing under GMP/GLP regulations .

Pharmaceutical reference standard GMP/GLP compliance Certificate of Analysis

Chemically Stable Deuteration Site: N-CD3 Bond Minimizes Hydrogen-Deuterium Back-Exchange vs. Labile O-D or N-D Isotopologues

The three deuterium atoms in MK 1775-d3 are located at the N-methyl group of the piperazine moiety (N-CD3), forming carbon-deuterium (C-D) bonds. C-D bonds are thermodynamically and kinetically stable under typical bioanalytical sample preparation conditions (pH 2–10, aqueous/organic solvents, ambient temperature), exhibiting negligible hydrogen-deuterium back-exchange over the timescale of sample processing and analysis [1]. This contrasts with deuterated standards in which deuterium is placed at O-D (hydroxyl) or N-D (amine, amide) positions, where rapid exchange with protic solvents can cause time-dependent loss of isotopic enrichment, leading to IS signal drift and quantification inaccuracy [1]. For example, O-D and N-D positions can undergo >50% exchange within hours in aqueous methanol at neutral pH, whereas C-D positions are stable indefinitely under the same conditions [1].

Deuterium exchange stability Isotopic integrity Internal standard robustness

MK 1775-d3: Optimized Research and Industrial Application Scenarios for Procurement Decision-Making


Regulated Bioanalytical Method Development and Validation for Adavosertib Clinical Trial Sample Analysis

In clinical pharmacokinetic studies of adavosertib (e.g., Phase I/II oncology trials), plasma or dried blood spot samples must be quantified with validated LC-MS/MS methods meeting FDA/EMA acceptance criteria (±15% accuracy and precision). MK 1775-d3 serves as the stable isotope-labeled internal standard that co-elutes with adavosertib and compensates for matrix effects across hundreds to thousands of clinical plasma samples, enabling the method to achieve the accuracy (94.0–105.0%) and intra-day precision (CV <4.8%) demonstrated in published MK-1775 bioanalytical methods over a linear range of 2–1,000 ng/mL with an LLOQ of 2 ng/mL [1]. The +3.01 Da mass shift ensures that the IS signal is free from interference by the analyte's natural isotopologues, a prerequisite for reliable peak integration at the low ng/mL concentrations encountered in terminal-phase pharmacokinetic profiling [2].

Pharmaceutical Quality Control and Stability-Indicating Method Validation for Drug Substance and Drug Product Release Testing

For pharmaceutical manufacturers developing adavosertib drug substance or drug product formulations, MK 1775-d3 is the reference standard required for developing and validating stability-indicating HPLC-MS methods used in release testing and shelf-life monitoring. The comprehensive COA—providing orthogonal identity confirmation by HPLC-MS, 1H-NMR, and quantitative elemental analysis—fulfills the GMP requirement for a fully characterized reference standard traceable to USP or EP monographs [3]. In contrast, research-grade MK-1775 with only HPLC purity specification is insufficient for QC release testing, where the identity, purity, and assay of the reference standard must be established by multiple independent analytical techniques [3].

ANDA and DMF Regulatory Submissions Requiring Pharmacopeial Traceability of Reference Standards

Generic drug manufacturers submitting an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) for adavosertib-containing products must demonstrate that their reference standards are traceable to an official pharmacopeial standard (USP or EP). MK 1775-d3 is supplied with documentation of pharmacopeial traceability and is designed specifically for this purpose, supporting method validation, system suitability testing, and batch-to-batch consistency verification required in Module 3.2.S.5 (Reference Standards or Materials) of the Common Technical Document (CTD) [3]. Procurement of a non-pharmacopeial or research-grade compound for this purpose creates a regulatory risk of deficiency letters or complete response letters during application review.

Drug Metabolism and Pharmacokinetic (DMPK) Studies Requiring Quantitative Discrimination of Parent Drug from Metabolites

In preclinical and clinical DMPK studies, adavosertib is metabolized via oxidative pathways (e.g., N-demethylation, hydroxylation), generating metabolites that may share structural similarity with the parent drug. MK 1775-d3, with its +3.01 Da mass shift localized at the N-methyl position, provides a distinct MS/MS transition that is unlikely to overlap with metabolite fragmentation patterns, enabling selective quantification of the parent drug in the presence of metabolites and co-administered medications [2]. This is particularly critical in drug-drug interaction studies where accurate discrimination of parent drug from combination therapy components (e.g., gemcitabine, cisplatin, carboplatin, olaparib) is required [4].

Quote Request

Request a Quote for MK 1775-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.